1-(4-((4-(6-(Pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-16(27)17-2-4-19(5-3-17)30(28,29)26-14-12-25(13-15-26)21-7-6-20(23-24-21)18-8-10-22-11-9-18/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCDWDOMLYTQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitc-Met kinase and EGFR kinase . These kinases play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, and survival.
Mode of Action
It’s suggested that similar compounds can bind to the hinge region of the atp binding site of egfr kinase, potentially inhibiting the kinase’s activity and disrupting its downstream signaling pathways.
Biochemical Pathways
The compound likely affects the MAPK, PIP3K, and STAT pathways , which are downstream of c-Met and EGFR. These pathways regulate various cellular processes, including cell growth, proliferation, and survival. By inhibiting c-Met and EGFR kinases, the compound could disrupt these pathways and potentially halt the growth and proliferation of cancer cells.
Result of Action
The compound’s action at the molecular and cellular levels is likely to result in the inhibition of cell growth and proliferation, given its potential role as a kinase inhibitor. This could make it a promising candidate for cancer therapy.
Biological Activity
The compound 1-(4-((4-(6-(Pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.43 g/mol. The structure includes a pyridazine ring, a piperazine moiety, and a sulfonyl group, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of pyridazine compounds, including those similar to this compound, exhibit significant antitumor properties. For example, a related compound demonstrated substantial antitumor activity in various cancer cell lines, with IC50 values in the low micromolar range against specific targets such as EGFR and HER2 .
Inhibition of SHP2 Activity
The compound has been reported to inhibit the activity of SHP2, a protein tyrosine phosphatase involved in several signaling pathways related to cancer progression. Inhibiting SHP2 can potentially lead to reduced tumor growth and improved responses to other therapies .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the sulfonamide moiety plays a crucial role in binding to target proteins, thereby modulating their activity. Docking studies have suggested that the compound interacts favorably with key residues in the active sites of target enzymes .
Case Studies
- Antitubercular Activity : A series of pyridazine derivatives were synthesized and tested against Mycobacterium tuberculosis. Some compounds showed IC50 values ranging from 1.35 to 2.18 μM, indicating promising antitubercular activity .
- Cytotoxicity Studies : Compounds structurally related to this compound were evaluated for cytotoxic effects on human embryonic kidney cells (HEK-293). Most showed low toxicity, suggesting a favorable safety profile for further development .
Data Summary Table
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a complex structure that includes multiple functional groups conducive to biological activity. The presence of sulfonamide and piperazine moieties enhances its pharmacological profile, making it a candidate for drug development.
Cancer Treatment
Research indicates that compounds similar to 1-(4-((4-(6-(Pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone may inhibit the activity of SHP2 (Src Homology 2 Domain Containing Protein Tyrosine Phosphatase 2), which is implicated in various cancers. Inhibition of SHP2 has been linked to the modulation of signaling pathways that promote cancer cell proliferation and survival. Studies have suggested that such compounds could be formulated into pharmaceutical compositions for treating cancers such as neuroblastoma, breast cancer, and lung cancer .
Neurological Disorders
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Research into related piperazine derivatives has shown promise in modulating neurotransmitter systems, which could be beneficial in conditions like anxiety and depression .
Case Study: SHP2 Inhibition in Oncology
A study published in a patent document detailed the synthesis and evaluation of various piperazine derivatives, including those similar to this compound). The results indicated significant inhibition of SHP2 activity, leading to reduced tumor growth in animal models of breast cancer . The findings suggest that this compound could serve as a lead candidate for further development into an anti-cancer therapeutic.
Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperazine-based compounds. The study highlighted that derivatives with similar structural features exhibited protective effects against neurodegeneration in vitro, potentially through antioxidant mechanisms. This opens avenues for developing treatments for diseases like Alzheimer's and Parkinson's .
Data Table: Summary of Applications
| Application Area | Potential Benefits | Relevant Studies/Patents |
|---|---|---|
| Cancer Treatment | Inhibition of SHP2; reduced tumor growth | Patent ES2699351T3; WO2015107494A1 |
| Neurological Disorders | Modulation of neurotransmitter systems | Various studies on piperazine derivatives |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives, focusing on core heterocycles, substituents, and functional groups. Key analogs are summarized below:
Table 1: Structural and Functional Comparison
Key Findings
Heterocyclic Core Influence :
- The pyridazine core in the target compound distinguishes it from pyridine () or pyrimidine () analogs. Pyridazine’s electron-deficient nature may enhance binding to targets requiring π-π stacking or charge-transfer interactions compared to pyridine derivatives .
- Replacement with azepane () reduces rigidity and alters solubility, suggesting the piperazine-sulfonyl group is critical for target engagement .
Piperazine derivatives lacking sulfonyl groups (e.g., MK29 in ) exhibit reduced solubility, underscoring the sulfonyl group’s role in pharmacokinetics .
Phenyl-Ethanone Motif: The acetylated phenyl group is conserved in analogs like 1-(4-(4-aminophenyl)piperazin-1-yl)ethanone (), but its conjugation with sulfonyl-piperazine-pyridazine in the target compound may improve metabolic stability compared to non-acetylated derivatives .
Q & A
Basic: What are the established synthetic routes for 1-(4-((4-(6-(Pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone?
The synthesis typically involves multi-step protocols:
- Step 1: Sulfonylation of the piperazine ring using aryl sulfonyl chlorides under basic conditions (e.g., NaOH in acetonitrile) to introduce the sulfonylphenyl group .
- Step 2: Coupling of the pyridazine-pyridine moiety via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling may link the pyridinylpyridazine fragment to the piperazine-sulfonyl intermediate .
- Step 3: Ethanone introduction via Friedel-Crafts acylation or ketone functionalization of the phenyl ring, using acetyl chloride and Lewis acid catalysts like AlCl₃ .
Key Considerations: Solvent selection (e.g., acetonitrile for polar aprotic conditions) and temperature control (60–80°C) are critical for yield optimization .
Basic: Which analytical techniques are most effective for characterizing this compound?
- Structural Confirmation:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify connectivity of the piperazine, sulfonyl, and pyridazine-pyridine groups. Aromatic proton signals in δ 7.0–8.5 ppm and sulfonyl carbon at ~δ 110 ppm are diagnostic .
- Mass Spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]⁺ peak) and detect synthetic byproducts .
- Crystallography: Single-crystal X-ray diffraction (as in related piperazinyl derivatives) provides unambiguous stereochemical data .
Advanced: How can computational methods predict the biological targets of this compound?
- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., phosphodiesterases), leveraging structural homology with known inhibitors. The sulfonyl group may bind to hydrophobic pockets, while the pyridazine-pyridine moiety engages in π-π stacking .
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and binding affinity. Polarizable continuum models (PCM) can simulate solvent effects .
Validation: Cross-check computational predictions with in vitro enzyme inhibition assays (e.g., PDE5 inhibition protocols described in phosphodiesterase studies) .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for analogs of this compound?
- Core Modifications: Vary substituents on the pyridazine (e.g., electron-withdrawing groups at C6) and piperazine (e.g., alkylation) to assess impact on bioactivity .
- Sulfonyl Group Replacement: Replace the sulfonyl linker with carbonyl or amide groups to evaluate steric/electronic effects on target binding .
- In Silico SAR: Generate QSAR models using descriptors like logP, polar surface area, and topological polarizability to correlate structural changes with activity trends .
Basic: How is the purity of this compound validated in research settings?
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Mobile phases often combine methanol and buffer solutions (e.g., sodium acetate, pH 4.6) .
- Elemental Analysis: Compare experimental C/H/N percentages with theoretical values (deviation <0.4% indicates high purity) .
Advanced: What in vitro assays are suitable for evaluating its pharmacological potential?
- Enzyme Inhibition: Use fluorogenic substrates in PDE inhibition assays (e.g., PDE5) with IC₅₀ determination via dose-response curves .
- Cell-Based Assays: Test cytotoxicity (MTT assay) and apoptosis induction in cancer cell lines, noting the compound’s solubility in DMSO/PBS mixtures .
Controls: Include reference inhibitors (e.g., sildenafil for PDE5) and vehicle-only groups to validate specificity .
Basic: How can researchers address discrepancies in spectral data during characterization?
- Cross-Validation: Replicate synthesis and compare NMR/MS data with published spectra of structurally related compounds (e.g., piperazinyl sulfonates) .
- Dynamic NMR: Resolve rotational isomers (e.g., piperazine ring puckering) by acquiring spectra at variable temperatures .
- Collaborative Analysis: Share raw data with crystallography facilities to resolve ambiguities via X-ray diffraction .
Advanced: What are the challenges in optimizing the compound’s solubility and stability?
- Solubility Enhancement: Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) can improve aqueous solubility. LogP calculations guide solvent selection .
- Stability Testing: Accelerated degradation studies under UV light, heat (40°C), and varying pH (1–9) to identify labile groups (e.g., sulfonyl hydrolysis). HPLC monitors degradation products .
Basic: What safety precautions are recommended for handling this compound?
- PPE: Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation: Use fume hoods during synthesis due to potential release of volatile byproducts (e.g., SO₂ from sulfonylation) .
- Waste Disposal: Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
Advanced: How can in vivo pharmacokinetic studies be designed for this compound?
- Animal Models: Administer via oral gavage or IV in rodents, collecting plasma samples at timed intervals. LC-MS/MS quantifies compound levels .
- Metabolite Profiling: Liver microsome assays identify phase I/II metabolites. CYP450 inhibition assays assess drug-drug interaction risks .
Ethics: Adhere to institutional animal care guidelines (e.g., IACUC protocols) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
